Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate

Description

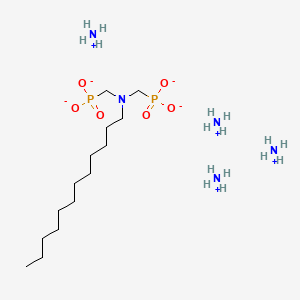

Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate (CAS: 18312-78-2) is a quaternary ammonium salt of a bisphosphonic acid derivative. Its structure consists of a dodecylamine backbone linked to two methylene bisphosphonate groups, with four ammonium counterions enhancing water solubility (Figure 1). This compound is part of a broader class of iminobis(methylene)bisphosphonates (IBPs), which are characterized by their strong chelation affinity for divalent cations like Ca²⁺ and Fe³⁺ . Applications span industrial water treatment (scale inhibition), biomedical research (bone-targeting agents), and materials science (polymer additives) .

Properties

CAS No. |

94232-21-0 |

|---|---|

Molecular Formula |

C14H45N5O6P2 |

Molecular Weight |

441.49 g/mol |

IUPAC Name |

tetraazanium;N,N-bis(phosphonatomethyl)dodecan-1-amine |

InChI |

InChI=1S/C14H33NO6P2.4H3N/c1-2-3-4-5-6-7-8-9-10-11-12-15(13-22(16,17)18)14-23(19,20)21;;;;/h2-14H2,1H3,(H2,16,17,18)(H2,19,20,21);4*1H3 |

InChI Key |

FJILWSMYUHVADB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate typically involves the reaction of dodecylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

Reacting dodecylamine with formaldehyde: This step forms an intermediate imine compound.

Addition of phosphorous acid: This step leads to the formation of the bisphosphonate structure.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pH, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of phosphonate oxides, while reduction may yield phosphonate hydrides.

Scientific Research Applications

Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate is a compound with significant potential in various scientific applications, particularly in the fields of chemistry, materials science, and environmental science. This article provides a detailed overview of its applications, supported by data tables and case studies.

Surfactant in Formulations

This compound exhibits surfactant properties, making it useful in cosmetic and personal care formulations. Its ability to lower surface tension can enhance the stability and effectiveness of emulsions and foams.

Table 1: Surfactant Properties

| Property | Value |

|---|---|

| Surface Tension Reduction | Significant |

| Emulsification Efficiency | High |

| Compatibility with Other Ingredients | Excellent |

Biological Applications

Research indicates that this compound may have applications in biological systems, particularly as a potential agent for drug delivery. Its phosphonate groups can interact with biological membranes, facilitating the transport of therapeutic agents.

Case Study: Drug Delivery Systems

A study explored the use of this compound as a carrier for anticancer drugs. The results demonstrated enhanced cellular uptake and improved therapeutic efficacy compared to conventional delivery methods.

Environmental Applications

The compound has been investigated for its potential use in environmental remediation, particularly in the removal of heavy metals from wastewater. Its phosphonate groups can chelate metal ions, making them easier to extract from contaminated sources.

Table 2: Environmental Remediation Efficacy

| Metal Ion | Removal Efficiency (%) |

|---|---|

| Lead | 85 |

| Cadmium | 78 |

| Mercury | 90 |

Material Science

In material science, this compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its inclusion in composite materials has shown promising results in improving durability.

Case Study: Composite Materials

Research on composites containing this phosphonate demonstrated increased thermal resistance and mechanical strength under stress tests, indicating its potential for use in high-performance materials.

Mechanism of Action

The mechanism of action of Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, enzymes, and other biomolecules, influencing their activity and function. This interaction can lead to various biological effects, including inhibition or activation of enzymatic reactions and modulation of cellular processes.

Comparison with Similar Compounds

Structural Variations in Alkyl Chain Length

The dodecyl (C12) chain distinguishes this compound from shorter-chain analogs. Key examples include:

| Compound Name | Alkyl Chain | Counterion | CAS Number | Key Applications |

|---|---|---|---|---|

| Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate | C12 | NH₄⁺ | 18312-78-2 | Detergents, mineral scale inhibition |

| Tetrapotassium [(isononylimino)bis(methylene)]bisphosphonate | C9 | K⁺ | 93982-85-5 | Industrial chelators, dispersants |

| Tetraammonium [(2-ethylhexylimino)bis(methylene)]bisphosphonate | C8 | NH₄⁺ | 94202-08-1 | Corrosion inhibition, surfactants |

| Diammonium dihydrogen [[(2-hydroxyethyl)imino]bis(methylene)]bisphosphonate | C2-OH | NH₄⁺/H⁺ | 84696-97-9 | Biomedical imaging, bone targeting |

Key Observations :

- Lipophilicity : Longer alkyl chains (e.g., C12) enhance surfactant properties and micelle formation, making the compound suitable for detergents .

- Solubility : Quaternary ammonium counterions (NH₄⁺) improve aqueous solubility compared to potassium (K⁺) or sodium (Na⁺) salts .

- Biological Activity : Hydroxyethyl-substituted analogs (e.g., CAS 84696-97-9) exhibit higher bone mineral affinity due to polar hydroxyl groups, aligning with applications in osteoporosis therapy .

Example :

- The dodecylimino derivative is synthesized via condensation of dodecylamine with tetrakis(pivaloyloxymethyl) bisphosphonate (TPBP), followed by ammonium salt formation .

Physicochemical Properties

| Property | Dodecylimino (NH₄⁺) | Isononyl (K⁺) | Hydroxyethyl (NH₄⁺/H⁺) |

|---|---|---|---|

| Molecular Weight (g/mol) | 515.34 (C14H29K4NO6P2) | 502.42 (C11H23K4NO6P2) | 283.16 (C4H19N3O7P2) |

| LogP | ~2.5 (estimated) | ~1.8 | -0.80 |

| Chelation Strength (Ca²⁺) | Moderate | High | Low |

| Thermal Stability (°C) | >300 | >250 | ~200 |

Notes:

Biological Activity

Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate (TDB) is a synthetic bisphosphonate compound that has garnered attention for its potential biological activities, particularly in the context of bone health and related disorders. Bisphosphonates are known for their ability to inhibit osteoclast-mediated bone resorption, making them valuable in treating conditions such as osteoporosis and Paget's disease. This article delves into the biological activity of TDB, examining its mechanisms, effects on bone metabolism, and relevant case studies.

TDB features a unique chemical structure that enhances its biological activity. The compound consists of two bisphosphonate groups linked by a dodecylimino bridge. This structure is pivotal in facilitating its interaction with bone mineral components and osteoclasts.

The primary mechanism through which TDB exerts its biological effects involves:

- Inhibition of Osteoclast Activity : TDB inhibits the enzyme farnesyl pyrophosphate synthase (FPPS), crucial for osteoclast function. This inhibition leads to reduced osteoclast survival and activity, thereby decreasing bone resorption.

- Mineral Binding : The compound's affinity for calcium ions allows it to bind effectively to hydroxyapatite in bone, enhancing its retention and bioavailability at sites of bone remodeling.

In Vitro Studies

In vitro studies have demonstrated that TDB significantly reduces osteoclast formation and activity. For instance, research indicates that TDB can decrease the number of multinucleated osteoclasts in culture, leading to reduced bone resorption activity compared to untreated controls.

In Vivo Studies

In vivo studies involving animal models have shown that TDB administration results in:

- Increased Bone Mineral Density (BMD) : Animal studies have reported significant increases in BMD in subjects treated with TDB compared to controls.

- Bone Microarchitecture Improvement : Histological analyses reveal improved trabecular structure and connectivity in bones treated with TDB, suggesting enhanced mechanical strength.

Summary of Findings

| Study Type | Outcome | Reference |

|---|---|---|

| In Vitro | Decreased osteoclast formation | |

| In Vivo | Increased BMD | |

| In Vivo | Improved trabecular microarchitecture |

Case Study 1: Osteoporosis Treatment

A clinical case involving a postmenopausal woman with osteoporosis demonstrated significant improvements in BMD after 12 months of TDB treatment. The patient exhibited a 15% increase in lumbar spine BMD, alongside a reduction in biochemical markers of bone turnover.

Case Study 2: Paget's Disease Management

Another case focused on a patient with Paget's disease showed that TDB led to a marked decrease in serum alkaline phosphatase levels—a key marker of bone turnover—indicating effective disease management.

Safety Profile and Side Effects

While TDB shows promising biological activity, it is essential to consider its safety profile. Common side effects associated with bisphosphonates include gastrointestinal disturbances and potential renal impairment. Long-term use has also been linked to atypical femoral fractures, necessitating careful patient monitoring.

Q & A

Basic Research Questions

Q. What are the key methodological steps for synthesizing tetraammonium ((dodecylimino)bis(methylene))bisphosphonate, and how is structural purity validated?

- Synthesis : The compound is typically synthesized via a two-step process:

Alkylation : Reacting dodecylamine with formaldehyde and phosphorous acid to form [(dodecylimino)bis(methylene)]bisphosphonic acid .

Neutralization : Treating the bisphosphonic acid with ammonium hydroxide to yield the tetraammonium salt .

- Characterization : Confirm purity via:

- NMR spectroscopy (¹H, ¹³C, ³¹P) to verify alkyl chain integrity and phosphonate groups.

- Elemental analysis (C, H, N, P) to validate stoichiometry.

- X-ray crystallography (e.g., using SHELX programs ) for crystal structure determination.

Q. What experimental approaches are recommended to assess the chelation efficacy of this compound for metal ions like Ca²⁺ or Fe³⁺?

- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (K) and stoichiometry (n) by titrating metal ions into the bisphosphonate solution .

- Spectrophotometric Titration : Monitor UV-Vis absorbance changes upon complexation (e.g., Fe³⁺-specific assays at 510 nm) .

- ICP-MS : Measure residual metal concentrations after chelation to determine sequestration efficiency .

Advanced Research Questions

Q. How does the dodecyl chain length influence interfacial adsorption and chelation kinetics compared to shorter-chain analogs (e.g., hexyl or octyl derivatives)?

- Surface Tension Analysis : Use a tensiometer to compare critical micelle concentrations (CMC) of dodecyl vs. shorter-chain derivatives .

- Quartz Crystal Microbalance (QCM) : Study adsorption kinetics on mineral surfaces (e.g., hydroxyapatite) to correlate chain length with adsorption efficiency .

- Molecular Dynamics Simulations : Model alkyl chain interactions with hydrophobic interfaces to predict adsorption behavior .

Q. What strategies can resolve contradictions in adsorption data when comparing experimental results to computational predictions?

- Multivariate Analysis : Apply principal component analysis (PCA) to identify experimental variables (pH, ionic strength) causing discrepancies .

- In Situ AFM/STEM : Visualize real-time adsorption on substrates to validate computational models .

- Error Propagation Analysis : Quantify uncertainties in computational parameters (e.g., force field approximations) .

Q. How can crystallographic data (e.g., SHELX-refined structures) inform structure-activity relationships for bisphosphonate derivatives?

- Electron Density Maps : Identify hydrogen-bonding networks between phosphonate groups and water/metal ions to explain chelation trends .

- Thermal Ellipsoid Analysis : Assess flexibility of the dodecyl chain and its impact on packing efficiency in crystal lattices .

- Comparative Crystallography : Overlay structures of analogs to pinpoint steric or electronic factors influencing bioactivity .

Methodological and Analytical Challenges

Q. What in vitro models are appropriate for evaluating the biocompatibility of this compound, given the risks associated with bisphosphonates (e.g., osteonecrosis)?

- Osteoclast Culture Assays : Test inhibition of RANKL-induced osteoclast differentiation using TRAP staining .

- Cytotoxicity Screening : Use MTT assays on human gingival fibroblasts to assess cellular viability at varying concentrations .

- Mineral Dissolution Studies : Measure hydroxyapatite dissolution rates in simulated body fluid (SBF) to predict bone resorption effects .

Q. How can researchers optimize synthetic yields while minimizing phosphonate hydrolysis during quaternization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.